![molecular formula C21H26N4O4 B2687986 Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate CAS No. 1029763-82-3](/img/structure/B2687986.png)
Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthetic Chemistry Applications
The synthesis of complex organic molecules often requires novel approaches to establish efficient pathways for their preparation. For instance, the synthesis of N-10-methyl-4-thiofolic acid and related compounds demonstrates the utility of complex chemical structures in inhibiting the cofactor forms of tetrahydrofolate, showcasing the importance of intricate synthesis methods for potential medical applications (Elliott et al., 1975). Similarly, the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate highlights the utility of these molecules in creating heterocyclic systems with potential biological activity (Selič et al., 1997).
Medicinal Chemistry Applications
The development of new antiplasmin drugs led to the preparation of aza analogs of 4-aminomethylbenzoic acid, underlining the ongoing search for more effective compounds in this therapeutic area (Isoda et al., 1980). The exploration of 2-oxaisocephems with modifications at specific positions demonstrates the synthetic strategy to enhance antibacterial activities against resistant strains, showcasing the targeted approach in designing new antibiotics (Tsubouchi et al., 1994).
Polymer Science Applications
The field of polymer science benefits from the development of novel compounds that can act as photoinitiators for polymerization processes. The creation of alkoxyamine compounds with chromophore groups for nitroxide-mediated photopolymerization illustrates the intersection of organic synthesis and material science, enabling advancements in the creation of polymers with specific properties (Guillaneuf et al., 2010).
properties
IUPAC Name |
methyl 4-[[2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-15-13-19(24-21(22-15)25-11-5-3-4-6-12-25)29-14-18(26)23-17-9-7-16(8-10-17)20(27)28-2/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSSFTYUFDCPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.